molecular formula C10H8BrFO B1383899 5-Bromo-8-fluoro-3,4-dihydronaphthalen-1(2H)-one CAS No. 1260010-73-8

5-Bromo-8-fluoro-3,4-dihydronaphthalen-1(2H)-one

Cat. No. B1383899
CAS RN: 1260010-73-8
M. Wt: 243.07 g/mol
InChI Key: MHGNQZRKKVWIIO-UHFFFAOYSA-N
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Description

5-Bromo-8-fluoro-3,4-dihydronaphthalen-1(2H)-one, also known as 5-BFDDN, is a compound of the dihydronaphthalene family. It is a colorless solid that is insoluble in water but soluble in organic solvents. 5-BFDDN is an important chemical intermediate used in the synthesis of pharmaceuticals and agrochemicals. It is also used as a reagent in the synthesis of other compounds such as 2-fluoro-3-bromo-1-naphthol and 1-bromo-2-fluoro-3-methyl-1-naphthol.

Scientific Research Applications

Synthesis and Reactivity

  • Synthesis Methods and Reactivities : The synthesis of 5-Bromo-8-fluoro-3,4-dihydronaphthalen-1(2H)-one and related compounds involves a range of chemical reactions. For instance, Gabbutt et al. (1994) describe a facile synthesis method for 4-bromo-2H-chromenes and 2H-thiochromenes, providing access to a wide range of 4-substituted derivatives (Gabbutt et al., 1994). Additionally, Stavber and Zupan (1979) explored the stereospecific halofluorination of dihydronaphthalene, leading to the formation of 1-fluoro-3,4-dihydronaphthalene (Stavber & Zupan, 1979).

  • Ligands for Benzodiazepine Site of GABAA Receptors : Compounds like 5-Bromo-8-fluoro-3,4-dihydronaphthalen-1(2H)-one show potential as ligands for the benzodiazepine site of GABAA receptors. Szekeres et al. (2004) identified a series of substituted 3,4-dihydronaphthalen-1(2H)-ones with high binding affinity for this receptor site, indicating their potential in neurological research (Szekeres et al., 2004).

  • Asymmetric Synthesis of Monofluorinated Derivatives : Lázaro et al. (2016) demonstrated the asymmetric synthesis of enantioenriched 1-amino-4-fluoro-1,2-dihydronaphthalene derivatives, a process important for creating specific molecular configurations for further research applications (Lázaro et al., 2016).

  • One-Pot Synthesis Methods : Liu et al. (2012) described an efficient one-pot synthesis method for 3,4-dihydronaphthalen-1(2H)-ones, highlighting the simplicity and effectiveness of this approach in creating various derivatives (Liu et al., 2012).

Chemical and Structural Analysis

  • NMR Spectroscopy Studies : Alam et al. (1995) conducted 1H and 13C NMR studies on substituted dihydronaphthalene compounds, including derivatives of 3,4-dihydronaphthalen-1(2H)-one. These studies provide detailed insights into the molecular structure and properties of these compounds (Alam et al., 1995).

  • Metabolic Oxidation Pathways : Risch et al. (2015) investigated the major metabolic oxidation path for naphthoyl group in certain antagonists, including derivatives of 3,4-dihydronaphthalen-1(2H)-one. This research aids in understanding the metabolic processes involving these compounds (Risch et al., 2015).

  • Antimicrobial Activities : Gupta and Chaudhary (2013) explored the green synthesis and antimicrobial activities of novel thiazolidin-4-ones derived from 3,4-dihydronaphthalen-1(2H)-ones, highlighting the potential biomedical applications of these derivatives (Gupta & Chaudhary, 2013).

  • Molecular Interactions and Stability : Gouda et al. (2022) provided an analysis of hydrogen, stacking, and halogen bonding in a compound derived from 3,4-dihydronaphthalen-1(2H)-one, using techniques like Hirshfeld surface analysis and DFT calculations. This study offers insights into the noncovalent interactions that stabilize such compounds (Gouda et al., 2022).

properties

IUPAC Name

5-bromo-8-fluoro-3,4-dihydro-2H-naphthalen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrFO/c11-7-4-5-8(12)10-6(7)2-1-3-9(10)13/h4-5H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHGNQZRKKVWIIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2C(=O)C1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-8-fluoro-3,4-dihydronaphthalen-1(2H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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